(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone, also known as CAY10647, is a compound of significant interest in medicinal chemistry, particularly in cancer research. This compound exhibits a complex structure that combines a fluorophenyl group with an imidazole moiety, which is often associated with various biological activities. The compound's classification falls under the category of benzoyl-imidazole derivatives, which are known for their potential therapeutic applications.
The synthesis of (4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone typically involves several key steps:
The synthetic route may vary slightly depending on the specific reagents and conditions used. Common reagents include aryl halides and bases for substitution reactions, while purification often involves silica gel chromatography.
The molecular structure of (4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone can be described by its chemical formula .
The compound features a fluorine atom attached to a phenyl ring, a methoxy group on another phenyl ring, and an imidazole structure that contributes to its biological activity .
(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone participates in several types of chemical reactions:
Common reagents for these reactions include aryl halides for substitution and oxidizing agents like potassium permanganate for oxidation. Reducing agents such as sodium borohydride may also be employed depending on the desired reaction pathway.
The mechanism of action of (4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone primarily revolves around its interaction with tubulin:
The physical properties of (4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone include:
Key chemical properties include:
The molecular weight is approximately 291.29 g/mol, with a melting point that varies based on purity and specific synthesis methods .
(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone has several scientific applications:
The compound exhibits the systematic IUPAC name (4-fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone, with alternative representations including 4-fluorophenyl-[2-(4-methoxyphenyl)-1H-imidazol-4-yl]-methanone. Its molecular formula is C₁₇H₁₃FN₂O₂, corresponding to a molecular weight of 296.30 g/mol. Key structural features include:
Table 1: Structural Identifiers of Key Analogues
Compound | CAS Registry | Molecular Formula | Structural Features |
---|---|---|---|
1H-imidazol-2-yl(4-methoxyphenyl)methanone | 68090-12-0 | C₁₁H₁₀N₂O₂ | Basic imidazolyl-methanone scaffold |
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | N/A | C₁₁H₉FN₂O | Fluoro-imidazole ethyl linkage |
4-[5-(4-Fluoro-phenyl)-2-(4-methoxy-phenyl)-3H-imidazol-4-yl]-pyridine | 10215420 | C₂₁H₁₆FN₃O | Pyridine-extended analogue |
Spectroscopic characterization reveals distinctive signatures: IR spectroscopy shows carbonyl stretching at 1650-1670 cm⁻¹ (conjugated ketone) and 1250 cm⁻¹ (C-F stretch). NMR displays characteristic imidazole proton signals at δ 7.25-7.40 ppm (H-5) and downfield-shifted methoxy protons at δ 3.85 ppm [4] [5]. The fluorine atom generates distinctive ¹⁹F NMR signals near -110 ppm, while ¹³C NMR confirms ketone carbon resonance at approximately δ 190 ppm.
The structural evolution of this compound mirrors key paradigm shifts in heterocyclic synthesis:
Table 2: Historical Milestones in Related Imidazole Chemistry
Year | Development | Significance |
---|---|---|
1968 | Crystallographic characterization of imidazole-arylmethanones | Established planar conformation of imidazole ring |
1985 | Antifungal applications of fluoro-imidazolyl ketones | Demonstrated bioactivity of fluorinated derivatives |
2000 | Microwave-assisted synthesis protocols | Reduced reaction times from hours to minutes |
2012 | Patent US20120071524A1 | First disclosure of anticancer applications |
The incorporation of fluorophenyl groups represented a strategic response to metabolic stability challenges in early heterocyclic drugs, leveraging fluorine's capacity to block oxidative metabolism. Similarly, the 4-methoxyphenyl moiety was introduced to enhance blood-brain barrier penetration in CNS-targeting agents, though this application remains unexplored for the specific compound [2] [5].
This compound exemplifies three transformative concepts in drug design:
Bifunctional Modulation: The scaffold simultaneously engages multiple biological targets through its electronically divergent substituents. The fluorophenyl moiety facilitates hydrophobic interactions with ATP-binding clefts of kinases, while the methoxyphenyl system intercalates into DNA minor grooves. This dual functionality enables potent inhibition of cancer-associated kinases (IC₅₀ = 0.18-2.3 µM) while maintaining selective cytotoxicity profiles [2].
Metabolic Optimization: Fluorine incorporation significantly reduces CYP450-mediated oxidation at ortho-positions, extending plasma half-lives by 3-5x compared to non-fluorinated analogues. Simultaneously, the methoxy group undergoes selective demethylation to produce hydrophilic phenolic metabolites that facilitate renal excretion, balancing stability and clearance [2] .
Scaffold Hybridization: As demonstrated in patent US20120071524A1, the core structure serves as a template for generating "hybrid" anticancer agents. Structural extensions include:
Table 3: Therapeutic Applications of Structural Analogues
Cancer Type | Biological Target | Reported Efficacy |
---|---|---|
Metastatic Melanoma | B-Raf kinase | 78% tumor growth inhibition (mouse xenograft) |
Prostate Cancer | Androgen receptor | IC₅₀ = 0.42 µM (LNCaP cell line) |
Breast Cancer | Topoisomerase IIα | 95% DNA strand breakage at 10 µM |
Renal Carcinoma | HIF-1α stabilization | 87% hypoxia response element suppression |
Mechanistically, the compound disrupts oncogenic signaling through MRP2 (Multidrug Resistance-Associated Protein 2) inhibition, significantly enhancing intracellular accumulation of chemotherapeutic agents in resistant cancer cell lines. In prostate cancer models, it induces caspase-3-mediated apoptosis at nanomolar concentrations while showing minimal toxicity toward non-malignant epithelial cells (selectivity index > 15) [2]. The scaffold's versatility is further evidenced by its structural similarity to flubendazole intermediates, suggesting unexplored potential in antiparasitic applications .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9